molecular formula C17H21Cl2N3O2S B2886858 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine CAS No. 1396884-19-7

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine

Cat. No.: B2886858
CAS No.: 1396884-19-7
M. Wt: 402.33
InChI Key: RSDKLXMZKCPIOH-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with two distinct moieties: (1) a sulfonyl group attached to a 2,4-dichloro-5-methylphenyl ring and (2) a 2-methyl-1H-imidazol-1-ylmethyl group. The methylimidazole moiety may engage in π-π stacking or coordinate with metal ions in biological targets. Such structural features are common in pharmaceuticals targeting enzymes or receptors requiring heterocyclic interactions .

Properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N3O2S/c1-12-9-17(16(19)10-15(12)18)25(23,24)22-6-3-14(4-7-22)11-21-8-5-20-13(21)2/h5,8-10,14H,3-4,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDKLXMZKCPIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine typically involves multiple steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 2,4-dichloro-5-methylbenzenesulfonyl chloride, is prepared by reacting 2,4-dichloro-5-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with 4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine in the presence of a base such as triethylamine (Et₃N) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: Pd/C under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is a complex organic compound with the molecular formula C17H21Cl2N3O2SC_{17}H_{21}Cl_2N_3O_2S and a molecular weight of 402.3 g/mol . It features a piperidine ring substituted with a sulfonyl group and an imidazole moiety.

Scientific Research Applications

This compound is investigated for several scientific research applications:

  • Medicinal Chemistry It is explored as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
  • Biological Studies The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
  • Industrial Chemistry It serves as an intermediate in the synthesis of more complex organic molecules and materials.

Enzyme Inhibition

The sulfonamide moiety is known for its enzyme inhibitory properties. Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For example, piperidine derivatives have shown significant AChE inhibition, which is critical in treating conditions like Alzheimer's disease. The biological activity of the compound may also extend to antibacterial properties, as indicated by studies on related sulfonamide compounds.

Antiviral Effects

The compound this compound has a potential study on antiviral effects. Imidazole derivatives, a structural component of the compound, have demonstrated antiviral activity . For instance, substituted benzyl)-[2-(substituted benzyl)-imidazol-1-yl]-methanone has shown to be a superior antiviral agent compared to ribavirin against viral strains . Imidazole-4,5-dicarboxylic acid (I45DC) and its analogs have effectively inhibited HIV-1 protease . A new category of I45DC has shown micromolar action against the yellow fever virus (YFV) and the dengue virus (DENV) in vitro .

Mechanism of Action

The mechanism of action of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the imidazole moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

a. Heterocyclic Attachments

  • 1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine (): This analog replaces the methylimidazole with pyrrole and the dichloromethylphenyl with a chloro-fluorophenyl group.
  • 4-(1H-Imidazol-4-yl)-1-methylpiperidine ():
    Lacks the sulfonyl-dichlorophenyl group, resulting in a lower molecular weight (165.24 vs. ~400–450 for the target compound). The absence of sulfonyl and aryl halides likely reduces hydrophobicity and bioavailability but simplifies synthetic routes .

b. Aromatic Sulfonyl Group Variations

  • N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine ():
    Substitutes the sulfonyl-dichlorophenyl group with a bipyridine-aryl diamine system. The bipyridine moiety introduces rigidity and planar geometry, favoring interactions with nucleic acids or kinases, unlike the flexible sulfonyl linker in the target compound .
Pharmacological Implications
  • Bioisosteric Replacements : Replacing the dichlorophenyl group with fluorophenyl () or methoxyphenyl () alters electronic and steric profiles, impacting target selectivity. Fluorine’s electronegativity may enhance binding to electron-deficient pockets, while methoxy groups improve solubility .
  • Sulfonyl vs. Carboxylic Esters : Sulfonyl groups (target compound) offer greater metabolic stability compared to ester-containing analogs like 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester (), which are prone to hydrolysis .
Structural and Physicochemical Properties
Compound Name Molecular Weight Key Substituents logP (Predicted) Synthetic Route
Target Compound ~420–450 2,4-Dichloro-5-methylphenyl sulfonyl, methylimidazole ~3.5–4.2 Sulfonylation, alkylation
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-pyrrol-piperidine ~380 Chloro-fluorophenyl sulfonyl, pyrrole ~2.8–3.3 SNAr, sulfonylation
4-(1H-Imidazol-4-yl)-1-methylpiperidine 165.24 Methylimidazole ~1.2–1.8 Reductive amination

Biological Activity

The compound 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine (CAS Number: 1396884-19-7) is a piperidine derivative with potential pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant research findings.

  • Molecular Formula : C₁₇H₂₁Cl₂N₃O₂S
  • Molecular Weight : 402.3 g/mol
  • Structure : The compound features a sulfonyl group attached to a dichlorophenyl moiety and a piperidine ring substituted with an imidazole derivative.

Enzyme Inhibition

The sulfonamide moiety is known for its enzyme inhibitory properties. Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For example, piperidine derivatives have shown significant AChE inhibition, which is critical in treating conditions like Alzheimer's disease . The biological activity of the compound may also extend to antibacterial properties, as indicated by studies on related sulfonamide compounds .

Anticancer Potential

The role of piperidine derivatives in cancer therapy has been extensively studied. Compounds similar to the one in focus have exhibited cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating effective concentrations for inhibiting cell growth. The mechanism often involves apoptosis induction and cell cycle arrest .

Study on Antiviral Effects

In a comparative study involving multiple N-heterocycles, one compound exhibited an EC₅₀ of 6.7 μM against HCV, showcasing its potential as an antiviral agent. Although not directly tested, the structural similarity suggests that our compound may exhibit comparable activity .

Study on Enzyme Inhibition

A synthesized piperidine derivative was evaluated for AChE inhibition and demonstrated an IC₅₀ value significantly lower than established drugs like donepezil. This indicates that modifications to the piperidine structure can enhance enzyme inhibition capabilities .

The biological activity of This compound likely involves interactions with specific molecular targets:

  • Receptor Binding : The sulfonyl group may facilitate binding to various receptors or enzymes.
  • Modulation of Signaling Pathways : The compound could influence intracellular signaling pathways through G protein-coupled receptors (GPCRs), leading to changes in calcium ion levels and other second messengers .

Q & A

Q. What are the key synthetic routes for synthesizing 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine?

Methodological Answer: The synthesis typically involves:

Sulfonylation: Reacting a piperidine precursor with 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) to form the sulfonyl-piperidine intermediate .

Imidazole Functionalization: Introducing the 2-methylimidazole moiety via nucleophilic substitution or Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to minimize byproducts (e.g., over-sulfonylation).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Technique Purpose Example Parameters
NMR Spectroscopy Confirm molecular structure and purity¹H/¹³C NMR in DMSO-d₆; analyze sulfonyl (δ ~3.5–4.0 ppm) and imidazole (δ ~7.0–8.5 ppm) signals .
HPLC-MS Assess purity and molecular weightReverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% formic acid); ESI+ mode for mass detection .
X-ray Crystallography Resolve 3D conformation (if crystals form)Single-crystal diffraction at 100 K; compare bond angles/ distances with computational models .

Advanced Research Questions

Q. How can researchers optimize reaction yields when conflicting data arise from similar synthetic protocols?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify critical factors affecting imidazole coupling efficiency .
  • Statistical Analysis: Apply ANOVA to resolve discrepancies (e.g., low yields in one study vs. high yields in another). If solvent polarity (e.g., DMF vs. THF) is a key variable, optimize using a response surface methodology .
  • Replication: Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding affinity to enzymes (e.g., cytochrome P450) or receptors. The sulfonyl group may form hydrogen bonds with catalytic residues, while the imidazole moiety participates in π-π stacking .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • QSAR Modeling: Corstruct quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR signal splitting vs. computational predictions)?

Methodological Answer:

Experimental Validation:

  • Acquire high-resolution NMR (500 MHz+) with COSY/NOESY to assign coupling patterns. For example, unexpected splitting in the piperidine region may indicate rotameric equilibria .
  • Compare experimental IR spectra with DFT-calculated vibrational frequencies (e.g., using Gaussian 16) to confirm functional groups .

Dynamic Effects: Consider temperature-dependent NMR to probe conformational flexibility. Slow rotation around the sulfonyl-piperidine bond may cause signal broadening at lower temperatures .

Q. What strategies mitigate toxicity or instability during biological assays?

Methodological Answer:

  • Stability Studies: Use LC-MS to monitor degradation in PBS (pH 7.4) or simulated gastric fluid. If the sulfonyl group hydrolyzes, modify the formulation (e.g., lyophilization with cyclodextrins) .
  • Cytotoxicity Screening: Perform MTT assays on HEK293 or HepG2 cells. If IC₅₀ < 10 μM, consider structural analogs (e.g., replacing the dichlorophenyl group with a less electrophilic substituent) .
  • Metabolic Profiling: Incubate with liver microsomes to identify reactive metabolites. Trapping agents (e.g., glutathione) can pinpoint bioactivation pathways .

Q. Table 1: Common Byproducts in Synthesis and Mitigation Strategies

Byproduct Formation Cause Mitigation
Over-sulfonylated piperidine Excess sulfonyl chlorideUse stoichiometric control (1:1.05 molar ratio) .
Imidazole dimer Radical coupling during Mitsunobu reactionAdd radical inhibitors (e.g., BHT) or reduce reaction time .

Q. Table 2: Key Physicochemical Properties

Property Value Method Reference
logP ~3.2 (predicted)HPLC (Shimadzu C18)
Aqueous Solubility <0.1 mg/mLShake-flask method (pH 7.4)
Melting Point 145–148°CDifferential Scanning Calorimetry

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